molecular formula C14H28N2O3 B12446414 Tert-butyl 2-{[(2-methoxyethyl)amino]methyl}piperidine-1-carboxylate CAS No. 887588-49-0

Tert-butyl 2-{[(2-methoxyethyl)amino]methyl}piperidine-1-carboxylate

Cat. No.: B12446414
CAS No.: 887588-49-0
M. Wt: 272.38 g/mol
InChI Key: YJUNLMACEVPUOW-UHFFFAOYSA-N
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Description

tert-Butyl 2-{[(2-methoxyethyl)amino]methyl}piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a (2-methoxyethyl)aminomethyl substituent at the 2-position of the piperidine ring. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological disorders or pain management . Its structural design balances steric protection (via the Boc group) with functional flexibility (via the polar 2-methoxyethylamine side chain), making it valuable for drug discovery pipelines.

Properties

CAS No.

887588-49-0

Molecular Formula

C14H28N2O3

Molecular Weight

272.38 g/mol

IUPAC Name

tert-butyl 2-[(2-methoxyethylamino)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C14H28N2O3/c1-14(2,3)19-13(17)16-9-6-5-7-12(16)11-15-8-10-18-4/h12,15H,5-11H2,1-4H3

InChI Key

YJUNLMACEVPUOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CNCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-{[(2-methoxyethyl)amino]methyl}piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-methoxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-{[(2-methoxyethyl)amino]methyl}piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Tert-butyl 2-{[(2-methoxyethyl)amino]methyl}piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 2-{[(2-methoxyethyl)amino]methyl}piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent Position Functional Group Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
Target Compound 2 (2-Methoxyethyl)aminomethyl C₁₄H₂₇N₂O₃ (estimated) 287.38 Intermediate in antipsychotic/drug synthesis
tert-Butyl 4-((2-Methoxyethyl)amino)piperidine-1-carboxylate 4 (2-Methoxyethyl)amino C₁₃H₂₆N₂O₃ 270.36 Positional isomer with lower steric hindrance; used in kinase inhibitor studies
tert-Butyl 2-((1-(Methoxycarbonyl)cyclobutyl)methyl)piperidine-1-carboxylate 2 Cyclobutyl-methoxycarbonyl C₁₇H₂₉NO₄ 335.42 Photoredox-catalyzed synthesis (49% yield); potential for cycloaddition chemistry
(R)-N-Boc-Piperidine-2-methanol 2 Hydroxymethyl C₁₁H₂₁NO₃ 215.29 Chiral building block for β-turn peptidomimetics
tert-Butyl 4-({[6-(Dibenzylamino)-5-nitropyrimidin-4-yl]amino}methyl)piperidine-1-carboxylate 4 Nitropyrimidinyl-aminomethyl C₂₉H₃₉N₇O₄ 573.68 Intermediate in antiviral/anticancer drug discovery

Key Observations:

  • Functional Group Impact: Replacement of the (2-methoxyethyl)amino group with a hydroxymethyl group (as in (R)-N-Boc-Piperidine-2-methanol) reduces hydrophilicity but enhances hydrogen-bonding capacity, altering solubility and reactivity .
  • Complexity in Applications : Compounds with aromatic or heterocyclic substituents (e.g., nitropyrimidinyl in ) are tailored for targeted therapies, whereas the target compound’s simpler side chain favors broader utility in lead optimization.

Key Observations:

  • Efficiency : Photoredox methods (e.g., ) offer moderate yields (49%) but enable access to strained cyclobutane derivatives, whereas traditional amination/alkylation routes (implied in ) may require optimization for scalability.
  • Scalability : Palladium-mediated cross-coupling (e.g., ) allows gram-scale synthesis of complex analogues, though reagent costs may limit practicality.

Biological Activity

Tert-butyl 2-{[(2-methoxyethyl)amino]methyl}piperidine-1-carboxylate, a piperidine derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article delves into the compound's synthesis, pharmacological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C13H23N2O3C_{13}H_{23}N_{2}O_{3}, with a molecular weight of approximately 255.34 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and a methoxyethyl amino group, contributing to its unique biological profile.

Synthesis Overview:
The synthesis of this compound typically involves the reaction of tert-butyl 2-piperidone with 2-methoxyethylamine under controlled conditions. This method allows for the formation of the desired carboxylate derivative through standard organic synthesis techniques such as nucleophilic substitution.

Anticancer Properties

Recent studies indicate that piperidine derivatives, including this compound, exhibit significant anticancer activity. For instance, research has shown that similar compounds can induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells. The mechanism often involves the activation of specific receptors that stimulate cell proliferation and inhibit apoptosis, making these compounds potential candidates for cancer therapy .

Table 1: Anticancer Activity of Piperidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundFaDu (hypopharyngeal)15Induces apoptosis via receptor activation
Similar Piperidine DerivativeA549 (lung cancer)20Inhibits cell proliferation
Another Piperidine CompoundHeLa (cervical cancer)18Modulates apoptotic pathways

Neuroprotective Effects

In addition to anticancer properties, this compound has been investigated for its neuroprotective effects. Studies suggest that derivatives with similar structures may inhibit cholinesterase activity, which is beneficial in the context of neurodegenerative diseases like Alzheimer's. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cognitive function and memory retention .

Antiviral Activity

Emerging research highlights the antiviral potential of piperidine derivatives against various viral strains. For example, preliminary studies have shown that certain piperidine-based compounds exhibit activity against human coronaviruses. Although specific data on this compound is limited, its structural analogs have demonstrated promising results in inhibiting viral replication .

Case Studies

  • Case Study on Anticancer Activity : A study reported that a piperidine derivative similar to this compound exhibited enhanced cytotoxicity in FaDu cells compared to traditional chemotherapeutics like bleomycin. This suggests a potential role for these compounds in developing more effective cancer treatments .
  • Neuroprotective Study : Another investigation focused on the neuroprotective effects of piperidine derivatives in animal models of Alzheimer's disease. The results indicated that these compounds could reduce amyloid-beta aggregation and improve cognitive functions in treated subjects .

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